molecular formula C28H22N2O6S B11589037 prop-2-en-1-yl 2-{3,9-dioxo-1-[4-(prop-2-en-1-yloxy)phenyl]-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate

prop-2-en-1-yl 2-{3,9-dioxo-1-[4-(prop-2-en-1-yloxy)phenyl]-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11589037
M. Wt: 514.5 g/mol
InChI Key: HCVZOKNTUDPJJI-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 2-{3,9-dioxo-1-[4-(prop-2-en-1-yloxy)phenyl]-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-en-1-yl 2-{3,9-dioxo-1-[4-(prop-2-en-1-yloxy)phenyl]-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core chromeno[2,3-c]pyrrol structure, followed by the introduction of the thiazole and carboxylate groups. The final step involves the addition of the prop-2-en-1-yl and prop-2-en-1-yloxyphenyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 2-{3,9-dioxo-1-[4-(prop-2-en-1-yloxy)phenyl]-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound’s biological activity can be explored for potential therapeutic applications. It may interact with specific biological targets, making it a candidate for drug development.

    Medicine: Due to its potential biological activity, the compound could be investigated for its effects on various diseases. It might serve as a lead compound for the development of new pharmaceuticals.

    Industry: The compound’s unique properties could be harnessed for industrial applications, such as the development of new materials or catalysts.

Mechanism of Action

The mechanism by which prop-2-en-1-yl 2-{3,9-dioxo-1-[4-(prop-2-en-1-yloxy)phenyl]-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromeno[2,3-c]pyrrol derivatives, thiazole-containing compounds, and carboxylate esters. Each of these compounds shares some structural features with prop-2-en-1-yl 2-{3,9-dioxo-1-[4-(prop-2-en-1-yloxy)phenyl]-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate but differs in other aspects.

Uniqueness

What sets this compound apart is its combination of multiple functional groups in a single molecule

Properties

Molecular Formula

C28H22N2O6S

Molecular Weight

514.5 g/mol

IUPAC Name

prop-2-enyl 2-[3,9-dioxo-1-(4-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C28H22N2O6S/c1-4-14-34-18-12-10-17(11-13-18)22-21-23(31)19-8-6-7-9-20(19)36-24(21)26(32)30(22)28-29-16(3)25(37-28)27(33)35-15-5-2/h4-13,22H,1-2,14-15H2,3H3

InChI Key

HCVZOKNTUDPJJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)OCC=C)C(=O)OCC=C

Origin of Product

United States

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